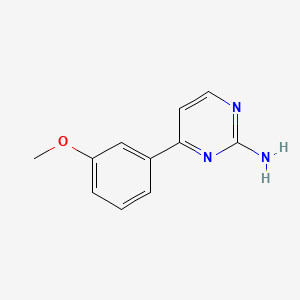

4-(3-Methoxyphenyl)pyrimidin-2-amine

Descripción

4-(3-Methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a pyrimidine core substituted at position 4 with a 3-methoxyphenyl group and an amine group at position 2. Its molecular formula is C₁₁H₁₁N₃O, with a molecular weight of 201.23 g/mol. Key spectral data include:

- ¹H NMR: Signals consistent with aromatic protons (δ 6.7–8.3 ppm) and NH₂ protons (δ ~6.7 ppm).

- ¹³C NMR: Peaks corresponding to pyrimidine carbons (δ 155–160 ppm) and methoxy-substituted aromatic carbons (δ 55–160 ppm) .

- HRMS: Experimental m/z matches the theoretical molecular ion ([M+H]⁺ = 202.0975) .

Propiedades

IUPAC Name |

4-(3-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(7-9)10-5-6-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLWVWJXTPKEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656537 | |

| Record name | 4-(3-Methoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158235-36-9 | |

| Record name | 4-(3-Methoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine

One of the principal routes to synthesize 4-substituted pyrimidin-2-amines involves the selective substitution of 2,4-dichloropyrimidine. This approach is adaptable to various aryl amines, including 3-methoxyaniline derivatives.

Procedure :

The reaction typically involves the slow addition of the aryl amine (e.g., 3-methoxyaniline) to a solution of 2,4-dichloropyrimidine in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (~80 °C). Controlling the stoichiometry and addition rate is critical to favor monosubstitution at the 4-position while minimizing disubstitution or substitution at the 2-position. For example, using 0.5 equivalents of the amine added over 8 hours via syringe pump has been shown to yield monosubstituted products effectively with yields around 40-50%.-

- Excess 2,4-dichloropyrimidine helps suppress disubstitution.

- Reaction temperature around 80 °C in DMF is optimal.

- Slow addition of amine reduces side reactions.

Yield and Purity :

Monosubstituted 4-(3-methoxyphenyl)pyrimidin-2-chloride intermediate can be isolated and further converted to the amine at position 2 by nucleophilic substitution or reduction methods.

Condensation of Chalcone Derivatives with Guanidine Nitrate

An alternative synthetic strategy involves the cyclization of chalcone precursors bearing the 3-methoxyphenyl group with guanidine nitrate under basic reflux conditions.

Procedure :

Chalcones synthesized from 3-methoxyacetophenone and appropriate benzaldehydes are reacted with guanidine nitrate in refluxing ethanol with lithium hydroxide as a base. The reaction proceeds via cyclization to form the pyrimidine ring with an amino group at position 2 and the 3-methoxyphenyl substituent at position 4.-

- Reflux in ethanol for approximately 4 hours.

- Addition of lithium hydroxide solution portion-wise during the reaction to maintain basic conditions.

- Isolation by filtration and purification via column chromatography.

-

- Direct formation of the pyrimidin-2-amine core.

- Good control over substitution pattern.

Analytical Confirmation :

Products are confirmed by IR, 1H NMR, 13C NMR, and melting point analysis.

Amination of 4-(3-Methoxyphenyl)-pyrimidine Precursors

Another approach involves the amination of 4-(3-methoxyphenyl)pyrimidine derivatives at the 2-position.

Methodology :

Starting from 4-(3-methoxyphenyl)pyrimidine-2-chloride, nucleophilic substitution with ammonia or amine sources under controlled conditions can yield 4-(3-methoxyphenyl)pyrimidin-2-amine.Yields :

Moderate to good yields are reported depending on the purity of starting materials and reaction optimization.

Summary Table of Preparation Methods

Research Findings and Considerations

Selectivity : The substitution pattern on the pyrimidine ring is highly dependent on reaction stoichiometry and conditions. Using excess 2,4-dichloropyrimidine and slow amine addition favors monosubstitution at the 4-position with the 2-position remaining available for further functionalization.

Purification : Column chromatography using silica gel with ethyl acetate-petroleum ether mixtures is effective for isolating pure products.

Spectroscopic Characterization : Confirmatory data include characteristic IR bands for NH2 groups (~3350-3450 cm^-1), aromatic C-H stretches, and NMR signals corresponding to pyrimidine protons and methoxy substituents.

Scalability : The nucleophilic aromatic substitution route is amenable to scale-up due to straightforward reaction setup and recovery of unreacted starting materials.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 4-(3-Hydroxyphenyl)pyrimidin-2-amine.

Reduction: this compound with an additional amino group.

Substitution: Various alkylated derivatives of this compound.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis of 4-(3-methoxyphenyl)pyrimidin-2-amine typically involves multi-step organic reactions that allow for the introduction of functional groups essential for biological activity. Various methods have been reported for synthesizing this compound, including:

- Refluxing with appropriate reagents such as guanidine hydrochloride and sodium hydroxide in ethanol, leading to high yields of the desired product .

- X-ray crystallography and Density Functional Theory (DFT) calculations have been employed to elucidate the molecular structure and electronic properties of the compound, providing insights into its reactivity and potential biological interactions .

Antibacterial Properties

Research has indicated that derivatives of pyrimidin-2-amine, including this compound, exhibit significant antibacterial activity against various pathogens. For instance:

- Certain analogs have shown effectiveness against drug-sensitive strains of Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .

- The structure-activity relationship (SAR) studies suggest that modifications in the pyrimidine core can enhance antibacterial potency, making these compounds promising candidates for further development .

Anticancer Potential

This compound has been investigated for its potential as an anticancer agent:

- It has demonstrated inhibitory effects on Aurora A kinase, which is implicated in cancer cell proliferation. The compound's ability to inhibit this kinase suggests its utility in cancer treatment strategies .

- Studies utilizing clonogenic assays have shown that this compound can significantly reduce the growth of cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are under investigation:

- Kinase Inhibition : The ability to inhibit specific kinases like Aurora A is linked to the compound's structural features, which may allow it to bind effectively to the active sites of these enzymes .

- Antibacterial Mechanisms : The exact mechanisms by which these compounds exert their antibacterial effects are still being studied but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of 4-(3-Methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor studies, it can act as an agonist or antagonist, influencing signal transduction pathways.

Comparación Con Compuestos Similares

Structural Features

Pyrimidin-2-amine derivatives vary in substituent patterns, significantly altering their biological and physicochemical properties. Key analogs include:

Key Observations :

Physicochemical Properties

Key Observations :

Key Observations :

- Antitrypanosomal activity in the target compound is attributed to the 3-methoxyphenyl group’s electronic effects, which may disrupt parasite membrane integrity .

- Halogenated analogs (e.g., bromine in ) show enhanced binding to hydrophobic enzyme pockets, suggesting utility in kinase-targeted therapies .

Actividad Biológica

4-(3-Methoxyphenyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with a methoxyphenyl group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Candida albicans | 16.69 - 78.23 |

These results demonstrate moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans .

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly in relation to various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the IC50 values obtained from cytotoxicity assays:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.09 ± 0.0085 |

| A549 | 0.03 ± 0.0056 |

| Colo-205 | 0.01 ± 0.074 |

These findings suggest that this compound exhibits potent anticancer activity, outperforming established chemotherapeutic agents like etoposide .

Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, the compound has shown promise in neuroprotection studies. It was evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology:

| Enzyme | IC50 (µM) |

|---|---|

| AChE | 20.15 ± 0.44 |

| BChE | 36.42 ± 0.73 |

These values indicate that the compound has a significant inhibitory effect on these enzymes, suggesting potential as a therapeutic agent for neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against a panel of microbial strains, revealing that it inhibited growth effectively at varying concentrations, with notable activity against E. coli and S. aureus. The findings support its potential use in treating infections caused by resistant strains.

- Cytotoxicity in Cancer Models : In vitro studies using MCF-7 and A549 cell lines demonstrated that treatment with the compound led to significant cell death, indicating its potential as an anticancer agent.

- Neuroprotective Mechanism : Research into the mechanism of action revealed that the compound's ability to inhibit cholinesterases could contribute to improved cognitive function in models of Alzheimer's disease.

Q & A

Q. What are the standard synthetic routes and characterization techniques for 4-(3-methoxyphenyl)pyrimidin-2-amine?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, describes the synthesis of a structurally similar pyrimidin-2-amine derivative using a multi-step protocol involving triazole-pyrimidine hybridization. Characterization involves elemental analysis, NMR spectroscopy (¹H and ¹³C), and single-crystal X-ray diffraction to confirm molecular geometry and purity . HPLC or mass spectrometry may supplement purity assessment, as noted in for related compounds .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

Purity is commonly determined via HPLC (≥95% threshold, as in ) . Stability studies involve monitoring degradation under varying temperatures, pH, or light exposure using spectroscopic techniques (e.g., UV-Vis). For hygroscopic or oxygen-sensitive derivatives, inert-atmosphere handling and thermogravimetric analysis (TGA) are recommended.

Advanced Research Questions

Q. What structural insights can be gained from X-ray crystallography and DFT studies of this compound derivatives?

highlights the use of X-ray diffraction to reveal intramolecular hydrogen bonds (e.g., C–H⋯N) stabilizing an S(6) ring motif. DFT/B3LYP calculations with 6-311G(d,p) basis sets further predict charge distribution, electrostatic potential surfaces, and thermodynamic properties (enthalpy, entropy). These methods help correlate solid-state packing (e.g., zigzag supramolecular chains) with reactivity .

Q. How might discrepancies arise between experimental and computational data for this compound, and how can they be resolved?

Discrepancies often stem from approximations in DFT methods (e.g., neglecting solvent effects or relativistic corrections). For instance, notes that DFT-predicted bond lengths may deviate slightly from X-ray data. To resolve this, hybrid functional adjustments (e.g., including dispersion corrections) or molecular dynamics simulations under explicit solvent conditions can improve accuracy .

Q. What strategies are employed to study the biological activity of this compound derivatives, such as enzyme inhibition?

and suggest structure-activity relationship (SAR) studies, where substituents (e.g., triazole or indole groups) are modified to enhance binding to targets like BRAF V600E or ALK kinases. Assays include enzymatic inhibition assays (IC₅₀ determination), cytotoxicity profiling, and molecular docking to predict binding modes .

Q. How can thermodynamic properties derived from DFT calculations guide experimental design?

demonstrates that temperature-dependent thermodynamic functions (e.g., Gibbs free energy, heat capacity) calculated via DFT help optimize reaction conditions. For example, entropy changes may indicate favorable reaction spontaneity at higher temperatures, guiding solvent selection or catalyst use .

Methodological Considerations

- Data Contradiction Analysis : When NMR or X-ray data conflict with computational predictions, cross-validate using alternative methods like IR spectroscopy or high-resolution mass spectrometry (HRMS).

- Experimental Design : For biological studies, include positive controls (e.g., known kinase inhibitors) and validate target specificity using CRISPR/Cas9-knockout models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.